Cyclocolorenone

Catalog No.
S600243
CAS No.
489-45-2
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
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Cyclocolorenone

CAS Number

489-45-2

Product Name

Cyclocolorenone

IUPAC Name

(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1

InChI Key

ZEEUIOBUKGZKPS-IDTAVKCVSA-N

SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

Synonyms

cyclocolorenone

Canonical SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C

Cyclocolorenone is a natural product found in Magnolia ovata, Frullania diversitexta, and other organisms with data available.

Cyclocolorenone is a naturally occurring compound classified as a sesquiterpene ketone, with the molecular formula C15H22OC_{15}H_{22}O. It is primarily derived from various species of red algae, particularly from the genus Laurencia. This compound has garnered interest due to its unique structural features and potential biological activities. Cyclocolorenone possesses a bicyclic structure that contributes to its distinctive chemical properties, making it a subject of study in organic chemistry and pharmacology.

Typical of ketones and sesquiterpenes. Notable reactions include:

  • Nucleophilic Addition: As a ketone, cyclocolorenone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The compound can be oxidized to form more complex structures or additional functional groups.
  • Reduction: Cyclocolorenone can also be reduced to yield alcohols or other reduced forms.
  • Cycloaddition Reactions: Its structure allows for participation in cycloaddition reactions, such as the Pauson-Khand reaction, which can lead to the formation of various cyclic compounds .

Research has indicated that cyclocolorenone exhibits several biological activities. Notably, it has been reported to possess insect repellent properties, making it a candidate for natural insecticides. A study demonstrated that cyclocolorenone extracted from Laurencia intricata displayed significant repellent activity against certain insect species . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related damage in biological systems.

The synthesis of cyclocolorenone has been explored through various methods:

  • Natural Extraction: The most straightforward method involves extracting the compound from its natural sources, such as red algae.
  • Total Synthesis: Several synthetic routes have been developed, including a highly efficient stereocontrolled total synthesis that involves multiple steps to achieve the desired stereochemistry . This method typically employs techniques such as hydroazulenone intermediates and regioselective reactions .
  • Intramolecular Reactions: The use of intramolecular reactions, such as the Pauson-Khand reaction, has also been investigated for synthesizing cyclocolorenone efficiently .

Cyclocolorenone has potential applications in various fields:

  • Agriculture: Due to its insect repellent properties, it may serve as a natural pesticide or insect deterrent.
  • Pharmaceuticals: Its antioxidant activity could be harnessed for developing supplements or therapeutic agents aimed at reducing oxidative stress.
  • Cosmetics: The compound's stability and biological activity may find applications in cosmetic formulations aimed at skin protection.

Cyclocolorenone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
1-EpicyclocolorenoneC15H22OC_{15}H_{22}OIsomer of cyclocolorenone; similar structureSlightly different stereochemistry
AromadendreneC15H24C_{15}H_{24}Sesquiterpene with similar originsLacks the ketonic functionality
BicyclogermacreneC15H24C_{15}H_{24}Another bicyclic sesquiterpeneDifferent biological activities
CaryophylleneC15H24C_{15}H_{24}Known for anti-inflammatory propertiesContains a different functional group

Cyclocolorenone stands out due to its specific insect repellent activity and unique bicyclic structure compared to these similar compounds. Its dual role as both an antioxidant and an insect repellent makes it particularly interesting for further research and application development.

Molecular Architecture

Cyclocolorenone ($$ \text{C}{15}\text{H}{22}\text{O} $$, molecular weight: 218.33 g/mol) features a bicyclic framework comprising a fused cyclopropane and azulene system. Its IUPAC name, (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one, reflects its stereochemical complexity. Key structural attributes include:

  • Stereochemistry: Four chiral centers at positions 1a, 4, 4a, and 7b, confirmed via X-ray crystallography and NMR spectroscopy.
  • Functional groups: A ketone group at position 6 and four methyl substituents.

The SMILES notation C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C and InChIKey ZEEUIOBUKGZKPS-ZOAVQCKWSA-N provide precise representations of its three-dimensional configuration.

Physicochemical Properties

Cyclocolorenone exhibits distinct physical and chemical traits:

PropertyValueSource
Boiling point315°C (estimated)
Vapor pressure0.0018 hPa at 20°C
LogP (octanol-water)3.59–4.76
Density1.02 g/cm³
Refractive index1.522

Its low water solubility (3.025 mg/L at 25°C) and high lipophilicity suggest affinity for nonpolar solvents. Spectroscopic profiles include:

  • IR: Peaks at 1705 cm⁻¹ (ketone C=O stretch) and 2950 cm⁻¹ (C-H stretch).
  • NMR: $$ ^1\text{H} $$ signals at δ 2.05 (H-1α), 1.16 (H-1β), and $$ ^{13}\text{C} $$ signals at δ 214.7 (C=O).

Molecular Structure and Framework

Cyclocolorenone represents a sesquiterpene ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 grams per mole [1]. The compound possesses a complex tricyclic framework characterized by a unique cyclopropa[e]azulen-6-one core structure [1]. The molecule exhibits a distinctive arrangement consisting of a cyclopropane ring fused to a seven-membered cycloheptane ring, which is further connected to a five-membered cyclopentenone ring [3].

The structural elucidation of cyclocolorenone has been achieved through comprehensive spectroscopic analysis, revealing its intricate molecular architecture [6]. The compound displays a highly constrained ring system with four methyl substituents positioned at specific locations on the carbon framework [1]. The ketone functionality is located at the C-6 position within the cyclopentenone ring, contributing to the molecule's distinctive chemical properties [6].

Stereochemical Configuration

The stereochemistry of cyclocolorenone has been definitively established through advanced analytical techniques, revealing the presence of four stereogenic centers within the molecular framework [3]. The absolute configuration has been determined as (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one [1] [3].

Stereogenic CenterConfigurationStructural Description
C-1aRJunction between cyclopropane and cycloheptane rings
C-4RMethyl-bearing carbon in cycloheptane ring
C-4aRJunction between cycloheptane and cyclopentenone rings
C-7bSJunction between cyclopropane and cyclopentenone rings

The determination of absolute stereochemistry has been accomplished through vibrational circular dichroism spectroscopy, particularly in studies involving cyclocolorenone isolated from Duguetia lanceolata [9]. This technique has provided unambiguous assignment of the absolute configuration, confirming the (-)-(1R,6S,7R,10R)-cyclocolorenone configuration for the natural product isolated from this source [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The structural elucidation of cyclocolorenone has been extensively supported by nuclear magnetic resonance spectroscopy data [6] [17]. The proton nuclear magnetic resonance spectrum reveals characteristic signals in the 0-1 tau region, indicating the presence of the cyclopropane ring system [14]. The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework, with chemical shifts ranging from 8.2 to 42.5 parts per million [6].

Carbon PositionChemical Shift (ppm)Assignment
C-142.5Cyclopropane carbon
C-240.2Methylene carbon
C-628.9Ketone adjacent carbon
C-1216.5Methyl carbon
C-158.2Cyclopropane methyl

Infrared Spectroscopy

Infrared spectroscopic analysis has provided crucial structural information regarding the functional groups present in cyclocolorenone [6] [14]. The spectrum exhibits characteristic absorption bands that confirm the presence of the ketone functionality and the olefinic unsaturation within the molecule [14].

Wavenumber (cm⁻¹)AssignmentStructural Significance
1698Carbonyl stretchKetone functional group
1629Carbon-carbon double bond stretchOlefinic unsaturation
1682Cyclopentenone carbonylRing-constrained ketone

Mass Spectrometry

Mass spectrometric analysis has confirmed the molecular weight and provided fragmentation patterns consistent with the proposed structure [6] [17]. Electrospray ionization mass spectrometry reveals molecular ion peaks at mass-to-charge ratio 219 [M + H]⁺ and 241 [M + Na]⁺, confirming the molecular formula C₁₅H₂₂O [6].

Structural Identifiers and Nomenclature

The compound has been assigned specific structural identifiers that facilitate its identification and database retrieval [1] [2]. The International Union of Pure and Applied Chemistry name reflects the complex stereochemical arrangement and ring fusion pattern characteristic of this sesquiterpene [1].

Descriptor TypeValue
International Union of Pure and Applied Chemistry Name(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one
International Chemical IdentifierInChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1
International Chemical Identifier KeyZEEUIOBUKGZKPS-IDTAVKCVSA-N
Chemical Abstracts Service Registry Number489-45-2

Stereochemical Relationships and Epimerization

Research has demonstrated that cyclocolorenone can undergo epimerization under basic conditions, leading to the formation of epicyclocolorenone [19]. This transformation has been achieved through treatment with ethanolic potassium hydroxide, resulting in the inversion of configuration at the C-1 position [19]. Both cyclocolorenone and epicyclocolorenone can be converted to the same dienone through bromination followed by dehydrobromination, confirming their structural relationship [19].

The epimerization studies have provided valuable insights into the stereochemical stability and reactivity of the cyclocolorenone framework [19]. The conversion to epicyclocolorenone represents a useful synthetic transformation that has been employed in structure-activity relationship studies and synthetic methodology development [19].

Natural Occurrence and Optical Activity

Cyclocolorenone has been isolated from various natural sources, exhibiting different optical activities depending on the source organism [6] [9] [10]. The compound has been found in both (+) and (-) enantiomeric forms, with the specific optical rotation serving as an important stereochemical descriptor [9] [10].

Source OrganismOrganism ClassificationOptical Activity
Laurencia intricataRed Alga(+)-Cyclocolorenone
Duguetia lanceolataAnnonaceae(-)-Cyclocolorenone
Boronia ledifoliaRutaceaeNot specified
Magnolia ovataMagnoliaceaeNot specified

The determination of absolute configuration through vibrational circular dichroism spectroscopy has been particularly significant for the (-)-cyclocolorenone enantiomer isolated from Duguetia lanceolata [9]. This study provided the first unambiguous assignment of absolute stereochemistry for this natural product, establishing the (-)-(1R,6S,7R,10R) configuration [9].

Synthetic Approaches and Structural Confirmation

Synthetic studies have contributed significantly to the structural confirmation and stereochemical understanding of cyclocolorenone [7] [18]. Various synthetic approaches have been developed, including cobalt-mediated cyclopentenone annulation strategies that have provided access to cyclocolorenone analogues and related structures [18].

The synthesis of cyclocolorenone isomers has been reported, with particular attention to the stereochemical control required for the formation of the complex tricyclic framework [7]. These synthetic investigations have not only confirmed the proposed structure but have also provided insights into the reactivity and stability of the cyclocolorenone ring system [7].

XLogP3

3.2

Wikipedia

Cyclocolorenone

Dates

Last modified: 02-18-2024

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